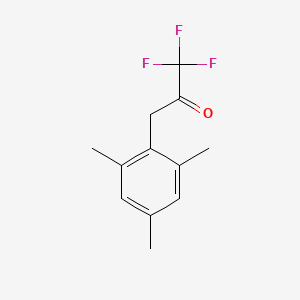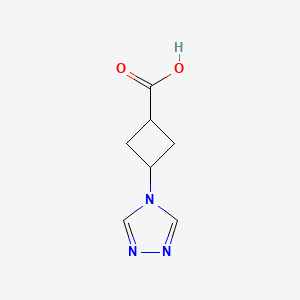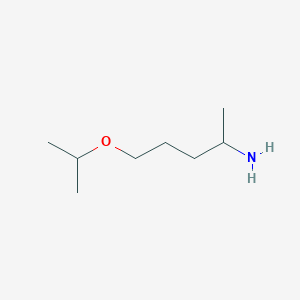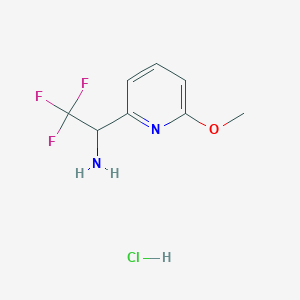
1,1,1-Trifluoro-3-mesitylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-mesitylpropan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluoromethyl group and a mesityl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-mesitylpropan-2-one typically involves the reaction of mesityl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-3-mesitylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1,1-Trifluoro-3-mesitylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-mesitylpropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include alterations in enzyme kinetics or disruption of protein-protein interactions.
類似化合物との比較
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl group but lacks the mesityl group.
1,1,1-Trifluoro-3-methylbutan-2-one: Similar in structure but with a different alkyl group.
1,1,1-Trifluoro-3-iodopropane: Contains a trifluoromethyl group and an iodine atom.
Uniqueness: 1,1,1-Trifluoro-3-mesitylpropan-2-one is unique due to the presence of both the trifluoromethyl and mesityl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5H,6H2,1-3H3 |
InChIキー |
VRFBJPJSPXSNOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)



